molecular formula C18H27N5O3S B2842108 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034224-03-6

1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2842108
CAS No.: 2034224-03-6
M. Wt: 393.51
InChI Key: RWHBIRLNJBKWOL-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,5-dimethylpyrazole core substituted at the 1-position with an isopropyl group and at the 4-position with a sulfonamide moiety linked to a (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl group. The stereochemistry of the cyclohexyl ring and the pyrazine substituent likely influence its conformational stability and molecular interactions. Synthesis of such compounds typically involves coupling reactions, such as hydrazine-mediated pyrazole formation and sulfonamide linkage via nucleophilic substitution or palladium-catalyzed cross-coupling .

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-yl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)18(13(3)21-23)27(24,25)22-15-5-7-16(8-6-15)26-17-11-19-9-10-20-17/h9-12,15-16,22H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHBIRLNJBKWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted pyrazole or pyrazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have identified pyrazole derivatives as promising antiviral agents. The compound has shown potential against various viral infections:

  • HIV : Pyrazole derivatives have been reported to reduce the multiplication of HIV-1 in infected cells. Specific compounds have demonstrated effective inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL .
  • Influenza : Research indicates that pyrazole compounds exhibit significant antiviral efficacy against influenza A and B viruses. Notably, certain derivatives have outperformed standard antiviral medications like Ribavirin .

The table below summarizes the antiviral activities of related pyrazole compounds:

CompoundTarget VirusIC₅₀ (μM)Reference
BPR1P0034Influenza A/B0.2
Pyrazole derivative XHIV0.02
Pyrazole derivative YVaccinia virus0.5

Anti-inflammatory Properties

The compound has also been investigated for its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial in managing inflammatory responses:

  • Mechanism of Action : Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its analgesic and anti-inflammatory effects at the site of inflammation .

The following table outlines the inhibitory activity of various pyrazole derivatives on NAAA:

CompoundNAAA Inhibition IC₅₀ (μM)Reference
ARN196890.042
Pyrazole derivative Z0.1
Pyrazole derivative A0.33

Case Studies

Several studies have highlighted the efficacy of pyrazole-based compounds in clinical settings:

  • Antiviral Efficacy Against Influenza : A study demonstrated that a specific pyrazole derivative significantly reduced viral load in infected cell lines, showcasing its potential for therapeutic use against influenza .
  • NAAA Inhibition : Research on a series of pyrazole sulfonamides revealed that modifications in the chemical structure led to enhanced potency against NAAA, indicating a strong correlation between structure and biological activity .

Mechanism of Action

The mechanism of action of 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the pyrazole and pyrazine rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Comparisons
Compound Name Pyrazole Substituents Sulfonamide Group Key Structural Differences
Target Compound 1-isopropyl, 3,5-dimethyl N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl) Unique stereospecific cyclohexyl-pyrazine linkage
3,5-Dimethyl-1H-pyrazole derivatives 3,5-dimethyl Varied N-substituents (e.g., alkyl, aryl) Lack cyclohexyl-pyrazine moiety; simpler sulfonamide substituents
N-Isopropyl-4-(pyrazolo[3,4-d]pyrimidin)benzenesulfonamide 4-amino-pyrazolo[3,4-d]pyrimidin N-isopropyl Fused pyrimidine ring instead of pyrazine; no cyclohexyl group
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide 1-difluoromethyl, 3,5-dimethyl N-(3-(4-nitro-pyrazolyl)propyl) Nitro-pyrazole substituent; linear propyl chain vs. cyclohexyl
Cyclopropanesulfonamide derivatives Imidazo-pyrrolo-pyrazine core Cyclopropane-linked Complex fused heterocycles; cyclopropane vs. cyclohexyl

Key Observations :

  • Pyrazine-2-yloxy substituents may improve solubility or π-π stacking interactions relative to nitro or fused heterocycles (e.g., pyrimidine in ).
Table 2: Property Comparison
Compound Melting Point (°C) LogP (Predicted) Reported Activity
Target Compound Not reported ~3.5 (est.) Under investigation
derivative 211–214 4.2 Not specified
derivatives Not reported 2.8–3.9 Antiproliferative
derivative Not reported 4.5 No data

Key Observations :

  • The target’s cyclohexyl-pyrazine group may lower LogP compared to ’s nitro-propyl substituent, suggesting improved aqueous solubility.

Stereochemical and Conformational Impact

  • This contrasts with ’s cyclopentyl derivatives, where ring size affects conformational flexibility .

Q & A

Q. What are the key steps in synthesizing 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Step 1: Pyrazole ring formation via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., diketones or enol ethers) under reflux conditions .
  • Step 2: Sulfonamide coupling using sulfonyl chlorides and cyclohexylamine derivatives. Optimize solvent choice (e.g., DMF or THF) and stoichiometry to reduce side products .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (methanol/water) .
  • Optimization: Monitor reaction progress using TLC and adjust reaction time/temperature to maximize yield. Use catalytic bases (e.g., triethylamine) to accelerate sulfonamide coupling .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity: Analyze via HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Structural Confirmation:
    • NMR: Compare 1H^1H- and 13C^{13}C-NMR spectra with predicted chemical shifts (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; sulfonamide SO2_2 group at δ 110–120 ppm in 13C^{13}C) .
    • Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
    • X-ray Crystallography: Use SHELXL for refinement of crystal structures to resolve stereochemistry (e.g., (1r,4r)-cyclohexyl configuration) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Step 1: Generate 3D structure using Gaussian or Avogadro software, optimizing geometry with DFT (B3LYP/6-31G* basis set) .
  • Step 2: Perform molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., kinases). Focus on sulfonamide and pyrazine moieties as potential binding motifs .
  • Step 3: Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • Contradiction Resolution: If docking scores conflict with experimental IC50_{50} data, re-evaluate protonation states or solvent models .

Q. What strategies resolve contradictory data in biological activity assays (e.g., antiproliferative vs. cytotoxic effects)?

Methodological Answer:

  • Hypothesis Testing: Design dose-response curves (0.1–100 μM) across multiple cell lines (e.g., MCF-7, HeLa) to distinguish selective activity .
  • Mechanistic Studies:
    • Apoptosis Assays: Use Annexin V/PI staining to confirm programmed cell death .
    • ROS Detection: Employ DCFH-DA probes to rule out nonspecific oxidative stress .
  • Control Experiments: Compare with structurally similar analogs (e.g., pyrazole-sulfonamide derivatives lacking the pyrazine group) to isolate functional groups responsible for activity .

Q. How can the stereochemical stability of the (1r,4r)-cyclohexyl group be assessed under physiological conditions?

Methodological Answer:

  • Experimental Design:
    • Chiral HPLC: Use a Chiralpak AD-H column to monitor enantiomeric excess over 24–72 hours in PBS (pH 7.4) .
    • Dynamic NMR: Acquire variable-temperature 1H^1H-NMR (298–343 K) to detect conformational flipping .
  • Computational Analysis: Calculate rotational barriers (ΔG^\ddagger) via QM/MM simulations (e.g., ORCA) to predict stability .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding affinity predictions and experimental inhibition data?

Methodological Answer:

  • Source Identification:
    • Check protonation states (e.g., sulfonamide deprotonation at physiological pH) in docking models .
    • Verify crystal structure resolution (<2.0 Å) of target proteins to ensure accurate active-site modeling .
  • Mitigation:
    • Use induced-fit docking (IFD) to account for protein flexibility .
    • Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Methodological Tools and Resources

Technique Application Reference
SHELXLCrystal structure refinement
AutoDock VinaMolecular docking
Chiral HPLCStereochemical stability analysis
ESI-MSMolecular weight confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.